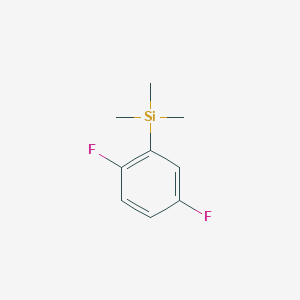

(2,5-Difluorophenyl)trimethylsilane

Beschreibung

Eigenschaften

Molekularformel |

C9H12F2Si |

|---|---|

Molekulargewicht |

186.27 g/mol |

IUPAC-Name |

(2,5-difluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |

InChI-Schlüssel |

AANCJRNIAKCYEL-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an aryllithium intermediate from a suitable halogenated difluorobenzene precursor, followed by quenching with a silyl electrophile such as chlorotrimethylsilane. This approach ensures regioselective introduction of the trimethylsilyl group onto the aromatic ring bearing fluorine substituents.

Preparation via Lithiation of 2,5-Difluorobromobenzene

A representative method involves the following steps:

Starting Material: 2,5-Difluorobromobenzene is used as the aryl halide precursor.

Metalation: Treatment of 2,5-Difluorobromobenzene with an organolithium reagent such as sec-butyllithium or n-butyllithium at low temperature (e.g., -100°C) in an ethereal solvent mixture (e.g., tetrahydrofuran and cyclohexane) generates the corresponding aryllithium intermediate.

Silylation: The aryllithium intermediate is reacted with chlorotrimethylsilane to afford this compound.

Isolation: The product is isolated by distillation under reduced pressure to yield a colorless oil.

This method is supported by experimental data reported in organosilicon chemistry literature, where similar trimethylsilyl-substituted fluoroarenes have been synthesized with good yields and purity.

Detailed Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | 2,5-Difluorobromobenzene (50 mmol) | Dissolved in tetrahydrofuran and cyclohexane mixture (e.g., 70 mL THF + 40 mL cyclohexane) |

| 2 | sec-Butyllithium (50 mmol) | Added dropwise at -100°C, stirred for 2 hours to form aryllithium intermediate |

| 3 | Chlorotrimethylsilane (50 mmol) | Added to reaction mixture at -100°C to quench aryllithium and form trimethylsilyl derivative |

| 4 | Work-up | Immediate distillation under reduced pressure to isolate this compound |

Yield: Approximately 78% isolated yield.

Physical Properties: Colorless oil, boiling point ~174-176°C at 1 Torr, refractive index $$ nD^{20} = 1.4611 $$, density $$ d4^{20} = 1.156 $$.

Alternative Methods and Considerations

Grignard Reagent Route: Although less commonly reported for this specific compound, the formation of arylmagnesium intermediates from 2,5-difluorobromobenzene followed by reaction with chlorotrimethylsilane is a plausible alternative. However, the lithiation method is preferred for better regioselectivity and higher yields.

Temperature Control: Maintaining low temperatures (around -100°C) during lithiation is critical to prevent side reactions and ensure selective metalation at the desired position.

Solvent Choice: Use of a mixture of tetrahydrofuran and cyclohexane provides an optimal balance of solubility and reactivity for the organolithium species.

Reaction Scheme Summary

$$

\text{2,5-Difluorobromobenzene} \xrightarrow[\text{-100°C}]{\text{sec-BuLi}} \text{2,5-Difluorophenyllithium} \xrightarrow{\text{ClSi(CH}3)3} \text{this compound}

$$

Data Table of Key Experimental Parameters and Outcomes

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 2,5-Difluorobromobenzene (50 mmol) | Purity >99% |

| Organolithium reagent | sec-Butyllithium (50 mmol) | Added dropwise at -100°C |

| Solvent system | Tetrahydrofuran (70 mL) + Cyclohexane (40 mL) | Dry, oxygen-free environment |

| Silylating agent | Chlorotrimethylsilane (50 mmol) | Added at -100°C |

| Reaction time (metalation) | 2 hours | Stirring at -100°C |

| Reaction time (silylation) | Immediate after metalation | Quenching reaction |

| Product isolation | Distillation under reduced pressure | Yield ~78% |

| Product state | Colorless oil | Boiling point 174-176°C at 1 Torr |

| Refractive index $$n_D^{20}$$ | 1.4611 | Measured at 20°C |

| Density $$d_4^{20}$$ | 1.156 g/mL | Measured at 20°C |

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Difluorophenyl)trimethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Metalation Reactions: The compound can be metalated at the ortho positions relative to the fluorine atoms using strong bases like sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Metalation Reactions: Strong bases such as sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide are used in non-polar solvents like hexane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyltrimethylsilanes, while metalation followed by electrophilic quenching can produce functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

(2,5-Difluorophenyl)trimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,5-Difluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack and metalation. The trimethylsilyl group can also stabilize reactive intermediates, facilitating various transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) (Trifluoromethyl)trimethylsilane (CF₃-SiMe₃)

- Structure : Contains a trifluoromethyl group directly bonded to silicon.

- Key Properties :

b) (3,4-Difluoro-2,5-thienediyl)bis(trimethylsilane)

- Structure : A thiophene ring with fluorine atoms at 3,4-positions and trimethylsilyl groups at 2,5-positions.

- Key Properties: Molecular Weight: 264.48 g/mol Boiling Point: 195.5 ± 40.0 °C Density: 1.0 ± 0.1 g/cm³ Applications: Potential use in organic electronics due to thiophene’s conductive properties and silicon’s stabilizing effects .

c) Phenyltrimethylsilane (Ph-SiMe₃)

- Structure : A simple benzene ring bonded to a trimethylsilyl group.

- Key Properties :

- Molecular Weight: ~150.27 g/mol (estimated).

- Reactivity: The silyl group acts as a protecting group for aromatic rings, enhancing stability under acidic conditions.

Comparative Analysis of Physical and Chemical Properties

Research Findings and Industrial Relevance

- Pharmaceuticals : The 2,5-difluorophenyl motif is prominent in kinase inhibitors (e.g., TRK inhibitors for cancer therapy), where silicon groups may improve metabolic stability .

- Materials Science : Thiophene-silane hybrids demonstrate enhanced thermal stability and electronic properties, making them candidates for OLEDs or transistors .

- Safety Considerations : While (Trifluoromethyl)trimethylsilane requires careful handling due to hazards like flammability, the difluorophenyl variant’s risks are likely mitigated by its aromatic stability .

Biologische Aktivität

(2,5-Difluorophenyl)trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a difluorophenyl group attached to a trimethylsilyl moiety. This structure is significant as it influences the compound's reactivity and interactions with biological systems. The difluorophenyl group enhances the stability and reactivity of the compound, potentially facilitating its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. The trimethylsilyl group may also play a role in modulating the lipophilicity and solubility of the compound, which can enhance its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that compounds containing this moiety can induce apoptosis in cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The observed IC50 values suggest a dose-dependent response indicating significant cytotoxic effects against these cancer cells .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| HeLa | 15.3 ± 1.2 | Induces apoptosis |

| CEM | 12.7 ± 0.8 | Inhibits proliferation |

| L1210 | 20.5 ± 1.0 | Cytotoxic effects observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the difluorophenyl group can significantly influence the biological activity of derivatives. For example, introducing additional functional groups or altering the position of fluorine atoms can enhance or reduce anticancer potency .

Case Studies

-

Case Study 1: Anticancer Evaluation

- A study evaluated a series of (2,5-difluorophenyl) derivatives for their anticancer activity against multiple cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to parent compounds.

-

Case Study 2: Antimicrobial Screening

- In another investigation, this compound was tested against a panel of microbial strains. The results indicated notable antibacterial activity, particularly against resistant strains.

Q & A

Q. Basic

- NMR Spectroscopy : ¹⁹F NMR (δ −110 to −115 ppm for ortho-F, −140 to −145 ppm for para-F) and ²⁹Si NMR (δ 0–5 ppm for TMS groups) confirm structure and purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₂F₂Si: calc. 198.07).

- X-ray Crystallography : Used to resolve stereoelectronic effects of the difluorophenyl group, though crystallization may require slow evaporation in nonpolar solvents .

How does the electronic nature of the 2,5-difluorophenyl group affect the reactivity of the trimethylsilyl moiety in cross-coupling reactions?

Advanced

The electron-withdrawing fluorine substituents enhance the stability of the silane by reducing electron density at the silicon center, thereby slowing hydrolysis. However, this also diminishes its nucleophilicity in reactions like Hiyama coupling. Strategies to overcome this include:

- Activation by Fluoride Ions : Tetrabutylammonium fluoride (TBAF) cleaves the Si–C bond, generating a transient aryl fluoride intermediate for coupling .

- Pd Catalysis : Use of Pd(PPh₃)₄ with aryl halides under mild conditions (e.g., 50°C in DMF) improves coupling efficiency.

What are the stability challenges of this compound under varying storage and reaction conditions?

Q. Advanced

- Moisture Sensitivity : Hydrolysis generates 2,5-difluorophenol and hexamethyldisiloxane. Store under nitrogen at −20°C in sealed amber vials.

- Thermal Decomposition : Prolonged heating (>100°C) leads to Si–C bond cleavage. Monitor via TLC or in situ IR spectroscopy during reactions .

- Light Exposure : UV light accelerates degradation; use light-protected glassware.

How is this compound utilized in the synthesis of kinase inhibitors, and what methodological adaptations are required?

Advanced

this compound serves as a key intermediate in TRK kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives). Methodological steps include:

- Suzuki–Miyaura Coupling : The silane is transmetallated to a boronic acid using B₂Pin₂ and Pd(dppf)Cl₂.

- Protection–Deprotection : The TMS group acts as a temporary protecting agent during multi-step syntheses, removed via fluoride treatment in later stages .

Critical adaptations: Optimize catalyst loading (1–2 mol% Pd) and use microwave-assisted heating to reduce reaction times.

What strategies mitigate regioselectivity issues when introducing the silane group to 2,5-difluorophenyl precursors?

Q. Advanced

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to ensure silylation occurs at the desired position. Subsequent deprotection (e.g., BBr₃ for demethylation) yields the target compound.

- Halogen–Lithium Exchange : Start with 2,5-difluorobromobenzene; treat with n-BuLi at −78°C to generate the aryl lithium species before silylation .

Contradictions in regioselectivity are resolved by computational modeling (DFT) to predict reactive sites.

How is this silane employed in peptide synthesis, particularly for fluorinated amino acid derivatives?

Advanced

The compound is a precursor for fluorinated phenylalanine analogs (e.g., 2,5-difluoro-D-phenylalanine). Key steps:

- Enzymatic Resolution : Use lipases to isolate the D-enantiomer from racemic mixtures.

- Solid-Phase Synthesis : Incorporate the silane-protected aryl group into resin-bound peptides, followed by TBAF-mediated deprotection .

Challenges include minimizing racemization during coupling (use HATU/DIPEA activation at 0°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.